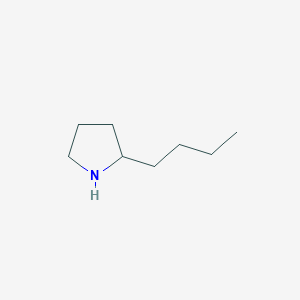
4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Biochemical Research
4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol is involved in biochemical studies, particularly in drug metabolism and characterization. For instance, Zmijewski et al. (2006) utilized biocatalysis for the preparation of mammalian metabolites of a biaryl-bis-sulfonamide compound, emphasizing the need for accurate metabolic profiling in drug development (Zmijewski et al., 2006).
Organic Chemistry and Synthesis
In the field of organic chemistry, this compound is a key player in the synthesis of various molecules. Kozmin et al. (1999) reported the preparation of 1-Amino-3-siloxy-1,3-butadienes, highlighting its reactivity and versatility for the Diels-Alder reaction (Kozmin, Janey, & Rawal, 1999). Additionally, Grigg et al. (1984) explored the cyclization of dienes like hepta-1,6-dienes to cyclopentenes, demonstrating the compound's utility in complex organic synthesis (Grigg et al., 1984).
Food Chemistry
In food chemistry, the compound has been implicated in the study of off-tastes in carrots. Czepa and Hofmann (2004) identified bisacetylenic oxylipins in carrots, which contribute to the bitter off-taste, emphasizing the importance of understanding the chemical makeup of food products (Czepa & Hofmann, 2004).
Eigenschaften
IUPAC Name |
4-(1-amino-3-methylsulfanylpropyl)hepta-1,6-dien-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOS/c1-4-7-11(13,8-5-2)10(12)6-9-14-3/h4-5,10,13H,1-2,6-9,12H2,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASBFWGOKYWONK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(CC=C)(CC=C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389706 |
Source


|
| Record name | 4-[1-Amino-3-(methylsulfanyl)propyl]hepta-1,6-dien-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol | |
CAS RN |
315249-26-4 |
Source


|
| Record name | 4-[1-Amino-3-(methylsulfanyl)propyl]hepta-1,6-dien-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)







